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Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzonitrile

Cat. No.: B1347046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-2-fluorobenzonitrile (C₇H₃ClFN), a versatile building block in the synthesis of

pharmaceuticals and agrochemicals. While specific experimental spectra for this compound are

held within proprietary databases, this document outlines the expected spectroscopic

characteristics based on its molecular structure and provides detailed, standardized protocols

for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Molecular Structure and Expected Spectroscopic
Features
4-Chloro-2-fluorobenzonitrile possesses a substituted benzene ring, which dictates its

primary spectroscopic features. The presence of a nitrile group (-C≡N), a fluorine atom, and a

chlorine atom introduces distinct electronic effects and vibrational modes that are detectable by

various spectroscopic techniques.

Molecular Formula: C₇H₃ClFN Molecular Weight: 155.56 g/mol [1][2] CAS Number: 57381-51-

8[1][2]

Spectroscopic Data Summary
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The following tables summarize the expected quantitative data for 4-Chloro-2-
fluorobenzonitrile based on its structure and known spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three signals in the

aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts,

multiplicities, and coupling constants will be influenced by the electron-withdrawing effects of

the nitrile, fluorine, and chlorine substituents.

Expected Proton

Signal

Expected Chemical

Shift (δ, ppm)
Expected Multiplicity Integration

H-3 Downfield
Doublet of doublets

(dd)
1H

H-5 Mid-aromatic region
Doublet of doublets

(dd)
1H

H-6 Upfield
Triplet or Doublet of

doublets (t or dd)
1H

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display seven distinct signals, one for

each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large

coupling constant (¹J C-F).
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Expected Carbon Signal
Expected Chemical Shift (δ,

ppm)
Expected Key Feature

C-CN 115-120

C-Cl 135-140

C-F 160-165 Large C-F coupling

C-H (ortho to CN) 130-135

C-H (ortho to Cl) 125-130

C-H (meta to CN) 110-115

C-CN (ipso) 100-105

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the sharp, intense absorption of the nitrile group and

absorptions corresponding to the aromatic ring and carbon-halogen bonds.

Functional Group
Expected Absorption Range

(cm⁻¹)
Intensity

C≡N Stretch (Nitrile) 2220 - 2260 Strong, Sharp[3]

C=C Stretch (Aromatic) 1450 - 1600 Medium to Strong

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-F Stretch 1000 - 1400 Strong

C-Cl Stretch 600 - 840 Medium to Strong

Mass Spectrometry (MS)
The mass spectrum, typically obtained using electron ionization (EI), will show the molecular

ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and

³⁷Cl in an approximate 3:1 ratio).
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Ion Expected m/z Notes

[M]⁺ 155
Corresponding to the

molecular weight with ³⁵Cl.

[M+2]⁺ 157

Isotopic peak for ³⁷Cl, with an

intensity of approximately one-

third of the M⁺ peak.

[M-CN]⁺ 129/131 Loss of the nitrile group.

[M-Cl]⁺ 120 Loss of the chlorine atom.

[C₆H₃F]⁺ 94 Further fragmentation.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-25 mg of 4-Chloro-2-fluorobenzonitrile for ¹H NMR (or 20-50 mg for

¹³C NMR).

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean vial.

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5

mm NMR tube to remove any particulate matter.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.

Cap the NMR tube securely.

Data Acquisition:
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Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic

field.

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

Tune and match the probe to the desired nucleus (¹H or ¹³C) to maximize signal reception.

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence,

spectral width, relaxation delay).

Acquire the spectrum.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.

Place a small amount of the solid 4-Chloro-2-fluorobenzonitrile powder onto the center

of the ATR crystal.
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Lower the press arm to apply firm and even pressure to the sample, ensuring good

contact with the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum to remove contributions from the atmosphere (e.g.,

CO₂, H₂O).

Collect the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to

improve the signal-to-noise ratio.

Data Processing:

The software will perform a Fourier transform on the interferogram to generate the infrared

spectrum.

The spectrum is typically displayed as transmittance or absorbance versus wavenumber

(cm⁻¹).

Identify and label the wavenumbers of the significant absorption peaks.

Correlate the observed absorption bands with the characteristic vibrational frequencies of

the functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer. For a volatile solid,

this can be done via a direct insertion probe or by dissolving it in a volatile solvent for

injection into a gas chromatograph (GC-MS).

Ionization:

The sample molecules are vaporized and then ionized. Electron Ionization (EI) is a

common method where a high-energy electron beam bombards the molecules, causing

them to lose an electron to form a molecular ion (M⁺) and various fragment ions.
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Mass Analysis:

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection:

The separated ions are detected by an electron multiplier or similar detector, which

generates a signal proportional to the number of ions at each m/z value.

Data Processing:

The data is presented as a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Identify the molecular ion peak (M⁺) and the M+2 peak to confirm the presence of

chlorine.

Analyze the m/z values of the major fragment ions to deduce the fragmentation pattern

and confirm the molecular structure.

Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses

described.
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Caption: General workflow for the spectroscopic analysis of 4-Chloro-2-fluorobenzonitrile.
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Caption: Step-by-step workflow for NMR spectroscopy.
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Caption: Workflow for Mass Spectrometry analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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